Isochlorogenic acid B is a polyphenolic compound belonging to the family of chlorogenic acids, which are esters formed from caffeic acid and quinic acid. Specifically, isochlorogenic acid B is one of the structural isomers of dicaffeoylquinic acid, characterized by the presence of two caffeoyl groups attached to the quinic acid backbone. This compound is notable for its antioxidant properties and potential health benefits, making it a subject of interest in both nutritional and pharmacological research.
Research suggests that 3,4-Dicaffeoylquinic acid exhibits various biological activities, including:
The exact mechanisms underlying these activities are still under investigation. However, the antioxidant properties and the ability to interact with enzymes like α-glucosidase are likely to play a role [].
3,4-Dicaffeoylquinic acid (3,4-Di-O-caffeoylquinic acid), also known as Isochlorogenic acid B, is a naturally occurring compound found in various plants, including Lonicera japonica flowers and Stevia rebaudiana leaves []. This compound has gained significant interest in scientific research due to its potential health benefits, as evidenced by studies exploring its diverse biological activities.
One of the most widely studied properties of 3,4-dicaffeoylquinic acid is its antioxidant activity. This refers to its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases. Studies have shown that 3,4-dicaffeoylquinic acid exhibits potent antioxidant effects, potentially protecting against oxidative stress and its associated health problems [].
Research suggests that 3,4-dicaffeoylquinic acid may possess antiviral properties. Studies have demonstrated its ability to inhibit the replication of influenza A virus by a unique mechanism involving the enhancement of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) expression []. This suggests potential for the development of novel antiviral strategies.
In addition to its antioxidant and antiviral activities, 3,4-dicaffeoylquinic acid is being investigated for its potential benefits in various other areas:
Isochlorogenic acid B exhibits several biological activities:
Isochlorogenic acid B can be synthesized through several methods:
Recent studies have focused on the interactions of isochlorogenic acid B with lipid membranes and other biomolecules. Molecular dynamics simulations have indicated that this compound can influence membrane permeability and stability, which may enhance its bioavailability and efficacy in biological systems . Additionally, its interactions with metal ions have been explored to understand its role as an antioxidant at a molecular level .
Isochlorogenic acid B belongs to a broader class of chlorogenic acids. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Chlorogenic Acid | Caffeic Acid + Quinic Acid | Found abundantly in coffee; strong antioxidant |
Isochlorogenic Acid A | 3-Caffeoylquinic Acid | Exhibits similar bioactivity but different structural arrangement |
3,5-Dicaffeoylquinic Acid | Two Caffeoyl groups at positions 3 and 5 | Known for potent antioxidant effects |
Cryptochlorogenic Acid | Caffeoyl group at position 4 | Less common; unique bioactivity profile |
Isochlorogenic acid B stands out due to its specific arrangement of caffeoyl groups on the quinic acid structure, which influences its biological activity and interaction with other molecules. Its dual caffeoyl configuration enhances its potential as a therapeutic agent compared to other chlorogenic acids that may only possess one caffeoyl group.
Isochlorogenic acid B is a dicaffeoylquinic acid compound with the molecular formula C₂₅H₂₄O₁₂ and a molecular weight of 516.45 grams per mole [1] [3] [4]. The compound is systematically named as 3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid according to IUPAC nomenclature [4] [5]. This phenolic compound belongs to the chlorogenic acid family and is alternatively known as 3,4-dicaffeoylquinic acid [3] [7].
The structural framework of isochlorogenic acid B consists of a quinic acid core esterified with two caffeic acid moieties at the 3 and 4 positions [1] [9]. The quinic acid backbone possesses the stereochemical configuration (1S,3R,4R,5R), which provides the fundamental chiral framework for this compound [4] [5]. The caffeic acid substituents are connected through ester linkages, with each caffeic acid unit featuring a characteristic trans-cinnamoyl structure containing a conjugated double bond system [9] [23].
The monoisotopic mass of isochlorogenic acid B is precisely 516.126776 Da, with an exact mass of 516.1268 Da [4] [5]. The compound exhibits a defined molecular architecture with 37 heavy atoms and maintains a neutral formal charge under standard conditions [15]. The topological polar surface area is calculated to be 211 Ų, reflecting the significant hydrophilic character contributed by the multiple hydroxyl groups and ester functionalities [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₄O₁₂ | [1] [3] [4] |
Molecular Weight | 516.45 g/mol | [1] [3] [4] |
Monoisotopic Mass | 516.126776 Da | [4] [5] |
Exact Mass | 516.1268 Da | [4] [5] |
Heavy Atom Count | 37 | [15] |
Topological Polar Surface Area | 211 Ų | [15] |
Isochlorogenic acid B exhibits complex stereochemical features arising from its quinic acid core and caffeic acid substituents [2] [9]. The quinic acid moiety contains four defined stereocenters at carbons 1, 3, 4, and 5, with the absolute configuration established as (1S,3R,4R,5R) [4] [5] [35]. This stereochemical arrangement is crucial for the biological activity and physicochemical properties of the compound [9] [13].
The caffeic acid substituents possess E-configuration double bonds, as evidenced by the characteristic coupling constants of approximately 16.0 Hz between the α and β protons in nuclear magnetic resonance spectroscopy [23] [39]. This trans-geometry contributes to the extended conjugation system and influences the compound's stability and reactivity [9] [28]. The compound has two defined bond stereocenters corresponding to these E-configured double bonds [2] [4].
Isochlorogenic acid B represents one of six possible dicaffeoylquinic acid isomers that can be formed through different substitution patterns on the quinic acid ring [9] [39]. The other isomers include 1,3-dicaffeoylquinic acid, 1,4-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid (cynarine), 3,5-dicaffeoylquinic acid (isochlorogenic acid A), and 4,5-dicaffeoylquinic acid (isochlorogenic acid C) [9] [10] [39]. These positional isomers differ in their substitution patterns while maintaining the same molecular formula [10] [12].
The stereochemical complexity extends to potential conformational isomers due to the flexibility of the quinic acid ring system [35] [41]. The cyclohexane ring can adopt different conformations, with the chair conformation being most stable, affecting the spatial orientation of the caffeic acid substituents [35] [41]. This conformational flexibility influences the compound's interaction with biological targets and its overall three-dimensional structure [9] [40].
Quinic acid itself can exist in eight possible stereoisomers, comprising four meso forms and two pairs of enantiomers [37]. However, in isochlorogenic acid B, the specific (1S,3R,4R,5R) configuration is consistently observed in natural sources [4] [5] [13]. The esterification pattern at positions 3 and 4 creates a unique spatial arrangement that distinguishes this isomer from other dicaffeoylquinic acids [9] [39].
Isochlorogenic acid B presents as a crystalline solid with distinctive physical characteristics that reflect its complex molecular structure [3] [16] [20]. The compound exhibits polymorphic behavior with multiple reported melting point ranges, including values above 117°C with sublimation, 234-238°C, and a specific melting point of 236°C [3] [15] [33]. This variation in melting point data suggests potential polymorphic forms or different degrees of hydration in various preparations [3] [16].
The predicted density of isochlorogenic acid B is 1.6 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid material [16]. The compound's boiling point is computationally estimated to be approximately 810.8 ± 65.0°C at 760 mmHg, though this represents a theoretical value given the compound's thermal instability at elevated temperatures [3] [16]. The flash point is predicted to be 278.5 ± 27.8°C, providing important safety considerations for handling and storage [16].
Solubility characteristics of isochlorogenic acid B demonstrate significant variation across different solvents [18] [20] [21]. The compound shows limited aqueous solubility with a minimum value of 4.92 milligrams per milliliter in water [18]. Enhanced solubility is observed in organic solvents, with dimethyl sulfoxide accommodating at least 17.37 milligrams per milliliter and up to 50 milligrams per milliliter under ultrasonic conditions [18] [21]. Ethanol provides the highest solubility at 51.6 milligrams per milliliter or greater, making it a preferred solvent for extraction and purification procedures [18] [20].
The vapor pressure of isochlorogenic acid B is extremely low at 0.0 ± 3.1 mmHg at 25°C, indicating minimal volatility under ambient conditions [16]. The predicted logarithm of the partition coefficient (LogP) ranges from 0.72 to 0.890, suggesting moderate lipophilicity [3] [16]. The predicted acid dissociation constant (pKa) is 3.70 ± 0.50, indicating weak acid properties primarily attributed to the carboxylic acid group on the quinic acid moiety [3].
Physical appearance descriptions consistently report isochlorogenic acid B as an off-white to light yellow powder or white to pale yellow crystalline powder [3] [20] [21]. The slight coloration may result from oxidation products or trace impurities formed during extraction or storage processes [20] [33]. The compound requires storage at -20°C to maintain stability and prevent degradation [3] [4] [5].
Physical Property | Value | Units |
---|---|---|
Melting Point | 234-238°C; 236°C | °C |
Density (predicted) | 1.6 ± 0.1 | g/cm³ |
Boiling Point (predicted) | 810.8 ± 65.0 | °C at 760 mmHg |
Flash Point (predicted) | 278.5 ± 27.8 | °C |
Vapor Pressure (predicted) | 0.0 ± 3.1 | mmHg at 25°C |
Solubility in Water | ≥4.92 | mg/mL |
Solubility in Dimethyl Sulfoxide | ≥17.37; 50 | mg/mL |
Solubility in Ethanol | ≥51.6 | mg/mL |
LogP (predicted) | 0.72; 0.890 | - |
pKa (predicted) | 3.70 ± 0.50 | - |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of isochlorogenic acid B through detailed analysis of both ¹H and ¹³C spectra [23] [44]. The ¹H nuclear magnetic resonance spectrum, typically recorded in deuterated methanol at 500 MHz, reveals characteristic signals for both the aromatic caffeic acid moieties and the aliphatic quinic acid core [23]. The aromatic protons of the caffeic acid units appear in the downfield region, with the ortho-coupled protons on the dihydroxylated benzene rings showing distinctive splitting patterns [23] [44].
The trans-alkene protons of the caffeic acid substituents exhibit characteristic coupling with large coupling constants of approximately 16.0 Hz, confirming the E-configuration of the double bonds [23] [39]. These appear as doublets at approximately 7.60 and 7.53 parts per million for the α-protons and 6.29 and 6.18 parts per million for the β-protons [23]. The aromatic protons show typical meta and ortho coupling patterns, with the H-2/H-2′ protons appearing at 7.03 and 7.00 parts per million as doublets with coupling constants of 2.0 Hz [23].
The ¹³C nuclear magnetic resonance spectrum at 125 MHz provides detailed information about the carbon framework [23] [44]. The carbonyl carbons of the ester groups resonate at 168.5 and 168.2 parts per million, reflecting the electron-withdrawing effects of the ester functionalities [23]. The aromatic carbons span the range from 114.7 to 149.7 parts per million, with the hydroxylated carbons appearing further downfield due to the deshielding effects of the oxygen substituents [23] [44].
The quinic acid carbons show characteristic chemical shifts that reflect their unique chemical environments [23]. The carboxylic acid carbon appears at 176.8 parts per million, while the esterified carbons C-3 and C-4 are significantly deshielded to 69.0 and 75.8 parts per million respectively [23]. The methylene carbons C-2 and C-6 resonate at 39.4 and 38.4 parts per million, providing distinctive signatures for structural identification [23].
Mass spectrometry analysis of isochlorogenic acid B typically employs electrospray ionization in negative ion mode [25] [26]. The molecular ion appears at m/z 515 corresponding to [M-H]⁻, with characteristic fragmentation patterns that aid in structural elucidation [25]. The major fragment ions include m/z 173 corresponding to quinic acid minus water, m/z 179 representing caffeic acid minus hydrogen, and m/z 353 corresponding to caffeoylquinic acid fragments [25] [26].
Infrared spectroscopy reveals the functional group characteristics of isochlorogenic acid B [24]. The spectrum shows broad absorption bands around 3300 cm⁻¹ corresponding to hydroxyl group stretching vibrations, carbonyl stretching around 1700-1750 cm⁻¹ for the ester functionalities, and aromatic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region [24]. The presence of multiple hydroxyl groups and ester linkages creates a complex fingerprint region that is characteristic of dicaffeoylquinic acids [24].
Spectroscopic Technique | Key Characteristics | Reference |
---|---|---|
¹H NMR (500 MHz, CD₃OD) | Trans-alkene coupling (J = 16.0 Hz) | [23] |
¹³C NMR (125 MHz, CD₃OD) | Ester carbonyls at 168.5, 168.2 ppm | [23] |
ESI-MS (negative mode) | [M-H]⁻ at m/z 515 | [25] [26] |
IR Spectroscopy | O-H stretch ~3300 cm⁻¹, C=O stretch ~1700-1750 cm⁻¹ | [24] |
Isochlorogenic acid B demonstrates significant chemical instability under various environmental conditions, making stability considerations crucial for storage and handling protocols [27] [28] [30]. The compound exhibits particular vulnerability to thermal degradation, with conventional heating in aqueous solutions leading to isomerization and structural transformation [28] [30]. These degradation processes include esterification reactions, hydrolysis of ester bonds, and addition reactions across the conjugated double bond systems [30].
pH-dependent isomerization represents a major stability concern for isochlorogenic acid B [27] [28]. Under physiological pH conditions of 7.4, the compound undergoes significant structural rearrangements, with studies demonstrating conversion between different caffeoylquinic acid isomers [27]. The ester functionalities serve as reactive sites susceptible to nucleophilic attack by amino acids, peptides, and proteins, leading to the formation of secondary products [27] [30].
Photostability studies reveal that exposure to light for extended periods results in substantial cis-trans isomerization and overall degradation [9] [28]. The conjugated double bonds in the caffeic acid moieties are particularly photosensitive, with seven-day light exposure causing significant structural changes [9]. The stability hierarchy among caffeoylquinic acids indicates that monoacyl derivatives are considerably more stable than diacyl compounds like isochlorogenic acid B [9] [28].
Acyl migration represents a characteristic degradation pathway specific to caffeoylquinic acids [30] [40]. This process involves the migration of caffeic acid moieties from one hydroxyl group to another on the quinic acid ring, constituting a form of transesterification reaction [30]. The axial versus equatorial orientation of ester bonds influences their relative stability, with axial configurations being less stable than equatorial arrangements [9] [30].
Oxidative stability of isochlorogenic acid B relates to its antioxidant properties but also presents potential degradation pathways [12] [27]. The multiple phenolic hydroxyl groups can undergo oxidation reactions, particularly under alkaline conditions or in the presence of metal catalysts [27] [29]. The compound's ability to chelate metal ions contributes to both its biological activity and its susceptibility to metal-catalyzed oxidation [12].
Temperature stability studies demonstrate that isochlorogenic acid B exhibits varying degrees of thermal resistance depending on the specific isomer and environmental conditions [29]. Among chlorogenic acid isomers, different thermal stabilities have been observed, with some fractions showing significantly lower resistance to heat treatment [29]. The presence of water during heating accelerates degradation processes through hydrolysis mechanisms [28] [30].
Storage recommendations for isochlorogenic acid B consistently specify maintenance at -20°C in sealed containers protected from light and moisture [3] [4] [5]. These conditions help minimize the various degradation pathways including thermal decomposition, photoisomerization, and hydrolytic breakdown [28] [30]. The compound should be stored in an inert atmosphere when possible to prevent oxidative degradation [20] [21].